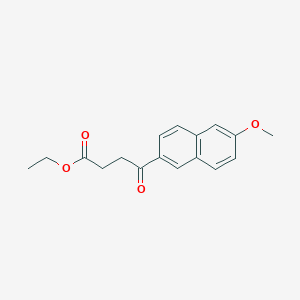

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate

Description

Properties

CAS No. |

7495-48-9 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate |

InChI |

InChI=1S/C17H18O4/c1-3-21-17(19)9-8-16(18)14-5-4-13-11-15(20-2)7-6-12(13)10-14/h4-7,10-11H,3,8-9H2,1-2H3 |

InChI Key |

VPLAPZOVFJSEAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

Key parameters for this reaction include:

-

Catalysts : Piperidine or its salts (e.g., piperidine acetate) are commonly used, often in combination with phenylacetic acid to enhance reaction efficiency.

-

Solvents : Cyclohexane is the preferred solvent due to its ability to azeotrope with water, facilitating the removal of byproducts and driving the reaction to completion.

-

Temperature : Reactions are typically conducted under reflux (35–80°C) for 22–24 hours.

A representative procedure from EP0003074B1 involves:

The crude product is obtained as a viscous oil (164.8 g) after solvent removal under reduced pressure.

Yield and Purity Considerations

-

Yield : The condensation step achieves ~80% conversion to the intermediate enone ester.

-

Purification : The intermediate is often used directly in subsequent steps without further purification, though precipitation with diethyl ether or recrystallization from methanol improves purity.

Comparative Analysis of Ester Derivatives in Synthesis

The choice of ester group in the acetoacetate reagent significantly impacts reaction efficiency and downstream processing. Ethyl acetoacetate, while cost-effective, presents challenges in hydrogenation steps compared to bulkier esters like t-butyl or benzyl derivatives.

Ethyl vs. t-Butyl Acetoacetate

Despite lower yields, ethyl esters remain industrially relevant due to their lower cost and compatibility with large-scale processes.

Process Optimization and Scalability

Solvent and Catalyst Optimization

Hydrogenation of the α,β-Unsaturated Intermediate

The enone ester undergoes hydrogenation to yield 4-(6-methoxy-2-naphthyl)butan-2-one, a precursor to nabumetone. Key conditions include:

Side Reactions and Impurity Control

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(6-hydroxynaphthalen-2-yl)-4-oxobutanoate.

Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol, ethyl 4-(6-methoxynaphthalen-2-yl)-4-hydroxybutanoate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can have different physical and chemical properties compared to the parent compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate is structurally related to Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) used for treating arthritis and other inflammatory conditions. The naphthalene structure provides a framework that has been shown to exhibit anti-inflammatory effects while minimizing gastrointestinal toxicity, which is a common side effect of many NSAIDs .

2. Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized to produce cyclohexenone derivatives, which are known for their therapeutic applications against inflammation and autoimmune diseases . The synthesis involves reactions with ethyl acetoacetate, leading to compounds that can further react to form fused heterocycles like isoxazoles and pyrazoles, which have potential pharmacological activities .

Synthesis Processes

1. Synthesis of Nabumetone

The synthesis of this compound can be achieved through a multi-step process starting from 6-methoxy-naphthaldehyde. The process typically involves:

- Condensation Reaction : The reaction between 6-methoxy-naphthaldehyde and ethyl acetoacetate forms the desired compound through a base-promoted condensation method.

- Hydrogenation : Subsequent hydrogenation steps yield Nabumetone with high efficiency .

The overall yield of these reactions can vary but has been reported to achieve significant efficiency with optimized conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The methoxy group on the naphthalene ring enhances its binding affinity to the target enzymes, leading to increased potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

Ethyl 4-oxobutanoate derivatives differ primarily in the substituents on the aryl/naphthyl group. Key analogs and their properties include:

Table 1: Substituent Effects on Ethyl 4-Oxobutanoate Derivatives

Key Observations :

- Yield and Reactivity: Substituents influence reaction efficiency. Electron-withdrawing groups (e.g., -NO₂ in 3h: 67% yield) reduce yields compared to electron-donating groups (e.g., -OCH₃ in 3d: 81% yield) due to steric and electronic effects .

- Physical State: Halogenated derivatives (e.g., 3e, 3g) often form yellow solids, while non-halogenated analogs (e.g., 3d) are white solids .

- Solubility : Methoxy and biphenyl substituents (e.g., 5bbyp) enhance lipophilicity, whereas chloro groups (e.g., ECB) may improve water solubility depending on substitution patterns .

Ester Group Variations

Replacing the ethyl ester with methyl or other esters alters physicochemical properties:

Table 2: Ester Group Comparison

Key Observations :

- Stability : Bulkier ester groups (e.g., ethyl vs. methyl) may slow hydrolysis rates, extending half-life in vivo.

Biological Activity

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound features a naphthalene ring substituted with a methoxy group, which contributes to its biological properties. The compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 - 16 |

| Enterococcus faecium (VRE) | >128 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 - 8 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound inhibited the proliferation of HCT116 human colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. The results are summarized in Table 2.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT116 | 20 | Apoptosis induction |

| MCF7 (Breast Cancer) | 15 | Cell cycle arrest (G1 phase) |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Antibiotics evaluated the antimicrobial efficacy of various derivatives of naphthalene compounds, including this compound. Results indicated that this compound significantly reduced biofilm formation in MRSA strains, suggesting potential applications in treating chronic infections caused by biofilm-forming bacteria .

- Anticancer Research : Another research article focused on the anticancer properties of naphthalene derivatives found that this compound effectively inhibited tumor growth in xenograft models. The study highlighted its ability to modulate key signaling pathways involved in cancer progression, further supporting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Claisen-Schmidt condensation or Michael addition. For example, refluxing 1-(aryl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one with ethyl acetoacetate in ethanol using 10% NaOH as a catalyst yields cyclohexenone derivatives (e.g., 76–82% yields for analogous structures) . Key variables include:

- Temperature: Prolonged reflux (4–6 hours) ensures complete enolate formation.

- Solvent: Ethanol balances solubility and reactivity; switching to aprotic solvents (e.g., THF) may alter regioselectivity.

- Base: NaOH facilitates deprotonation, but weaker bases (e.g., K₂CO₃) may reduce side reactions.

Q. How is the compound characterized structurally, and what crystallographic parameters are critical?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For this compound derivatives:

- Crystal system: Monoclinic (space group P2₁/c) .

- Unit cell dimensions: a = 18.4688 Å, b = 11.2940 Å, c = 10.9676 Å .

- Torsion angles: Methoxy and naphthyl groups influence packing; dihedral angles between aromatic systems should be <10° for planar stacking .

Use SHELX for refinement, ensuring R₁ < 0.05 and wR₂ < 0.15 for high precision .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what contradictions arise between theory and experiment?

Answer: Density-functional theory (DFT) using the B3LYP/6-311+G(d,p) basis set calculates:

- HOMO-LUMO gap: Correlates with reactivity; experimental UV-Vis λmax deviations >10 nm suggest solvent effects or exciton coupling .

- Electrostatic potential (ESP): Methoxy groups induce electron-rich regions, but X-ray charge density maps may show localized vs. delocalized electron distributions .

Contradictions: DFT often underestimates van der Waals interactions in crystal packing, leading to errors in predicted lattice energies (±15%) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Answer: For inconsistent antimicrobial or anticancer results:

- Dose-response curves: Use Hill slope analysis to distinguish specific binding (slope ≈1) from non-specific effects (slope <1) .

- Metabolic stability: Check if ester hydrolysis (to 4-oxobutanoic acid) occurs in assay media via LC-MS .

- Crystallographic vs. solution conformers: SC-XRD may show planar naphthyl groups, while NMR reveals rotational flexibility in solution, altering binding modes .

Q. How do substituents on the naphthalene ring modulate photophysical properties?

Answer: Methoxy at position 6 enhances conjugation but reduces quantum yield due to rotational quenching. Comparative studies show:

- Methoxy vs. hydroxy: OMe increases λmax by ~20 nm (red shift) but lowers fluorescence intensity by 40% .

- Electron-withdrawing groups (e.g., NO₂): Further red-shift absorption but introduce non-radiative decay pathways .

Methodology: Time-resolved fluorescence (TRF) with femtosecond resolution quantifies excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.